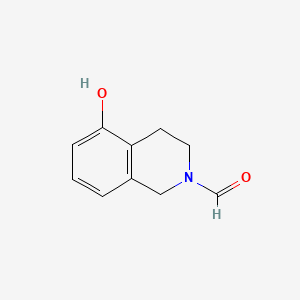

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde

Description

Propriétés

IUPAC Name |

5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-11-5-4-9-8(6-11)2-1-3-10(9)13/h1-3,7,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVPMWAQZHMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90240110 | |

| Record name | 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93982-05-9 | |

| Record name | 3,4-Dihydro-5-hydroxy-2(1H)-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93982-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90240110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde typically involves multiple steps. One common method starts with isoquinoline as the base structure. The process includes:

Hydroxylation: Introduction of a hydroxyl group at the 5th position.

Reduction: Reduction of the isoquinoline ring to form the 3,4-dihydro derivative.

Formylation: Introduction of a formyl group at the 2nd position to form the carbaldehyde.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. These methods often involve the use of catalysts and controlled reaction conditions to ensure high efficiency and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products

Oxidation: Formation of 3,4-Dihydro-5-oxo-(1H)-isoquinoline-2-carbaldehyde.

Reduction: Formation of 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-methanol.

Substitution: Formation of various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde is investigated for its pharmacological potential:

- Neuroprotective Agents : Research indicates that isoquinoline derivatives exhibit neuroprotective effects against neurodegenerative diseases. The structural features of this compound allow it to interact with neurotransmitter systems, potentially modulating dopaminergic activity .

- Antimicrobial Activity : Isoquinoline derivatives have shown promise as antimicrobial agents. Studies suggest that modifications to the isoquinoline scaffold can enhance activity against various pathogens .

Biological Research

The compound's structural characteristics make it valuable in biological studies:

- Enzyme Inhibition : Its ability to act as an enzyme inhibitor is significant for drug design, particularly for targeting enzymes involved in metabolic pathways related to diseases such as cancer and Alzheimer's .

- Receptor Ligands : The compound's affinity for certain receptors can be exploited in the development of drugs that modulate receptor activity. For example, it has been studied as a positive allosteric modulator for dopamine receptors, which could lead to treatments for disorders like schizophrenia .

Synthetic Methodologies

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex isoquinoline derivatives through various chemical reactions such as oxidation and substitution reactions .

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acid derivative |

| Reduction | NaBH₄ | Alcohol derivative |

| Substitution | NaN₃ | Azido derivative |

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Studies : A study demonstrated that derivatives of isoquinoline exhibited neuroprotective effects in vitro by inhibiting oxidative stress pathways. The presence of the hydroxyl group in this compound was crucial for enhancing its neuroprotective properties .

- Antimicrobial Activity : Another research effort focused on synthesizing various derivatives from this compound and testing their antimicrobial efficacy against bacterial strains. Results indicated that certain modifications significantly increased antibacterial activity compared to the parent compound .

- Drug Development : Ongoing clinical trials are exploring the use of isoquinoline derivatives as potential treatments for neurological disorders. The unique binding properties of compounds like this compound are being evaluated for their therapeutic potential in modulating dopamine receptor activity .

Mécanisme D'action

The mechanism of action of 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

A comparison with 1H-Indole-4-carbaldehyde (C₉H₇NO, MW 145.16) and related indole derivatives highlights key differences (Table 1):

Key Observations :

- The hydroxyl group and saturated ring in the isoquinoline derivative increase polarity (higher TPSA) and reduce lipophilicity (lower LogP) compared to the fully aromatic indole analog.

Activité Biologique

3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and an aldehyde group, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 175.2 g/mol. The presence of these functional groups allows the compound to engage in hydrogen bonding and interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro assays demonstrated significant cytotoxic effects against various cancer types, including breast and colon cancer cells .

Neuroprotective Effects

This compound has been explored for its neuroprotective effects , particularly in the context of neurodegenerative diseases like Alzheimer's. It acts as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for cognitive disorders .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits AChE with an IC50 value indicating potent activity. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which contributes to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Q & A

Q. What are the recommended synthetic routes for 3,4-Dihydro-5-hydroxy-(1H)-isoquinoline-2-carbaldehyde, and what methodological considerations are critical?

Answer: Synthesis of isoquinoline derivatives typically involves cyclization or oxidation reactions. For structurally related compounds like benzoimidazole carbaldehydes, manganese(IV) oxide in dichloromethane has been used to achieve high yields (85%) under reflux conditions for 2 hours . For isoquinoline scaffolds, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in dioxane/water mixtures (90°C, 3 hours) is effective . Key considerations include:

- Catalyst selection : PdCl₂(PPh₃)₂ with PCy₃ as a ligand enhances reaction efficiency.

- Solvent system : Polar aprotic solvents improve solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating aldehydes.

Q. Table 1: Example Synthetic Conditions for Analogous Compounds

| Compound Class | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoimidazole aldehyde | MnO₂, CH₂Cl₂ | Reflux, 2 hours | 85% | |

| Quinoline aldehyde | PdCl₂(PPh₃)₂, PCy₃ | 90°C, 3 hours | 60-75% |

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

Answer: Critical characterization methods include:

- NMR spectroscopy : Confirm regiochemistry of the isoquinoline ring and aldehyde proton (δ ~9.8–10.2 ppm).

- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

- X-ray crystallography : Resolve stereochemical ambiguities, especially for chiral analogs .

Note : Conflicting solubility data may arise due to polymorphic forms. Cross-validate using differential scanning calorimetry (DSC) to detect phase transitions .

Q. What are the stability profiles and recommended storage conditions for this compound?

Answer: Aldehyde-containing isoquinolines are prone to oxidation and hydration. Stability studies on related compounds suggest:

- Storage : Argon-sealed containers at –20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol .

- Decomposition risks : Exposure to moisture or light accelerates degradation. Monitor via periodic HPLC analysis .

- Handling : Use gloveboxes for air-sensitive steps to prevent aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing diastereomer formation in chiral derivatives?

Answer: Chiral resolution challenges are common in isoquinoline synthesis. Strategies include:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd(0) improve enantiomeric excess (ee) in cross-couplings .

- Dynamic kinetic resolution : Use enzymes (lipases) in biphasic systems to favor single enantiomers .

- Crystallization-induced diastereomer transformation : Seed reactions with enantiopure crystals to drive selectivity .

Data Contradiction Note : Conflicting ee values (e.g., 70% vs. 90%) in literature may stem from solvent polarity effects on transition states. Replicate reactions in toluene vs. THF to assess reproducibility .

Q. What mechanistic insights explain the bioactivity of this compound in neurological models?

Answer: Structural analogs (e.g., dextromethorphan derivatives) exhibit NMDA receptor antagonism or σ-1 receptor modulation. Hypothesized mechanisms for this compound include:

- Hydrogen-bonding interactions : The 5-hydroxy group may bind receptor active sites, as seen in docked models of related isoquinolines .

- Metabolic stability : The aldehyde moiety’s susceptibility to enzymatic reduction (to alcohol) could influence pharmacokinetics. Test in vitro liver microsome assays .

Q. Table 2: Comparative Bioactivity of Isoquinoline Derivatives

| Compound | Target Receptor | IC₅₀ (nM) | Model System | Reference |

|---|---|---|---|---|

| Dextromethorphan analog | σ-1 | 120 | Rat cortical neurons | |

| 5-Hydroxy isoquinoline | NMDA | 450 | HEK293 cells |

Q. How should conflicting solubility or reactivity data be reconciled in interdisciplinary studies?

Answer: Discrepancies often arise from:

- Solvent purity : Trace water in DMSO can alter aldehyde reactivity. Use Karl Fischer titration to confirm solvent dryness .

- pH-dependent tautomerism : The 5-hydroxy group may form keto-enol tautomers, affecting solubility. Characterize via UV-Vis spectroscopy across pH 2–10 .

- Batch variability : Source-dependent impurities (e.g., residual catalysts) impact reactivity. Conduct ICP-MS to detect metal contaminants .

Q. What strategies validate the selectivity of this compound in complex biological assays?

Answer:

- Counter-screening : Test against off-target receptors (e.g., opioid, dopamine) to rule out promiscuity .

- Proteomic profiling : Use affinity chromatography with immobilized compound to identify binding partners .

- CRISPR interference : Knock down hypothesized targets (e.g., NMDA subunits) to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.